4-(Trifluoromethyl)-1,3-benzothiazole
CAS No.: 131106-69-9
Cat. No.: VC21164091
Molecular Formula: C8H4F3NS
Molecular Weight: 203.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 131106-69-9 |
|---|---|
| Molecular Formula | C8H4F3NS |
| Molecular Weight | 203.19 g/mol |
| IUPAC Name | 4-(trifluoromethyl)-1,3-benzothiazole |
| Standard InChI | InChI=1S/C8H4F3NS/c9-8(10,11)5-2-1-3-6-7(5)12-4-13-6/h1-4H |
| Standard InChI Key | AIPBYYUSDFZPQP-UHFFFAOYSA-N |
| SMILES | C1=CC(=C2C(=C1)SC=N2)C(F)(F)F |
| Canonical SMILES | C1=CC(=C2C(=C1)SC=N2)C(F)(F)F |
Introduction
Chemical Structure and Properties
Structural Characteristics
4-(Trifluoromethyl)-1,3-benzothiazole features a benzothiazole scaffold, which consists of a benzene ring fused with a thiazole ring, creating a bicyclic structure. The defining characteristic of this particular compound is the trifluoromethyl (-CF₃) group positioned at the 4-position of the benzothiazole ring. This positioning differentiates it from more commonly studied analogs such as 2-[4-(trifluoromethyl)phenyl]-1,3-benzothiazole, where the trifluoromethyl group is attached to a phenyl substituent rather than directly to the benzothiazole core .
Physical and Chemical Properties
The presence of the trifluoromethyl group confers several distinctive properties to this compound. Trifluoromethyl groups are strong electron-withdrawing substituents that can significantly influence the electronic properties of the aromatic system. By analogy with similar fluorinated compounds, 4-(Trifluoromethyl)-1,3-benzothiazole likely exhibits:
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Enhanced metabolic stability compared to non-fluorinated analogs
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Increased lipophilicity, improving membrane permeability
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Altered electronic density distribution across the benzothiazole ring
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Modified acid-base properties of the nitrogen atom in the thiazole ring
Similar to other benzothiazole derivatives, this compound would likely appear as a crystalline solid with limited water solubility but good solubility in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and chloroform.
Synthesis Methods
Cyclization of Appropriate o-aminothiophenol Derivatives
This approach would involve the reaction of a suitably substituted o-aminothiophenol bearing a trifluoromethyl group with formic acid or an appropriate one-carbon reagent to form the thiazole ring.
Biological Activities and Applications
General Biological Properties of Benzothiazole Derivatives
Benzothiazole derivatives have been extensively studied for their diverse biological activities. By structural analogy, 4-(Trifluoromethyl)-1,3-benzothiazole may share some of these properties, potentially enhanced by the presence of the trifluoromethyl group.
Anticancer Activity
Benzothiazole derivatives have demonstrated significant anticancer properties against various cell lines. For example, certain benzothiazole-thiadiazole hybrids (compounds 4a, 4f, 4l, and 4r) have shown remarkable cytotoxicity against cancer cell lines with IC₅₀ values ranging from 3.58 to 15.36 μM, while exhibiting lower toxicity toward normal cells . The trifluoromethyl substituent in 4-(Trifluoromethyl)-1,3-benzothiazole might similarly enhance its potential anticancer activity through increased lipophilicity and metabolic stability.
Enzyme Inhibition Properties
Structure-Activity Relationship Analysis
Influence of Trifluoromethyl Substitution
The position of the trifluoromethyl group can significantly impact the biological activity of benzothiazole derivatives. Structure-activity relationship (SAR) studies of related compounds have revealed that substitutions at different positions of the benzothiazole core result in varying biological activities.
For example, in a series of benzothiazole derivatives studied for anticancer properties, it was found that:
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6-unsubstituted benzothiazole analogs generally demonstrated better cytotoxic effects than substituted analogs
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The nature of substituents on the aromatic ring attached to other parts of the molecule significantly affected activity
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Incorporation of a 3-chloro-4-trifluoromethyl phenyl moiety (similar to the tail of sorafenib) resulted in optimal activity
By extension, the presence of a trifluoromethyl group at the 4-position of the benzothiazole ring in 4-(Trifluoromethyl)-1,3-benzothiazole would be expected to impart unique electronic and steric effects that could influence its biological activity profile.
Comparative Analysis with Related Compounds
Table 1: Comparison of 4-(Trifluoromethyl)-1,3-benzothiazole with Related Compounds
Future Research Directions
Synthetic Development
Future research could focus on developing efficient and selective synthetic routes to 4-(Trifluoromethyl)-1,3-benzothiazole. This might include:
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Exploration of novel trifluoromethylation methods specific to the benzothiazole scaffold
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Development of regioselective functionalization approaches
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Investigation of green chemistry approaches to reduce environmental impact of synthesis
Biological Evaluation
Comprehensive biological evaluation of 4-(Trifluoromethyl)-1,3-benzothiazole would be valuable to determine its potential applications in medicinal chemistry:
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Screening against various biological targets, particularly those known to interact with benzothiazole derivatives
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Evaluation of anticancer, antimicrobial, and other potential biological activities
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Detailed study of structure-activity relationships to optimize activity and properties
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Investigation of potential synergistic effects with established therapeutic agents
Materials Science Applications
The unique electronic properties conferred by the trifluoromethyl group could make 4-(Trifluoromethyl)-1,3-benzothiazole interesting for materials science applications:
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Investigation as a component in organic electronics
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Exploration of potential fluorescent or photochemical properties
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Evaluation as a building block for specialized polymers or liquid crystals
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